Dalcetrapib

Description

Properties

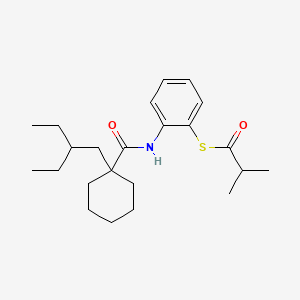

IUPAC Name |

S-[2-[[1-(2-ethylbutyl)cyclohexanecarbonyl]amino]phenyl] 2-methylpropanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO2S/c1-5-18(6-2)16-23(14-10-7-11-15-23)22(26)24-19-12-8-9-13-20(19)27-21(25)17(3)4/h8-9,12-13,17-18H,5-7,10-11,14-16H2,1-4H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQLWPMZQVHJED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC1(CCCCC1)C(=O)NC2=CC=CC=C2SC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943475 | |

| Record name | Dalcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211513-37-0 | |

| Record name | Dalcetrapib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211513-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalcetrapib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211513370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalcetrapib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12181 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dalcetrapib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanethioic acid, 2-methyl-, S-[2-[[[1-(2-ethylbutyl)cyclohexyl]carbonyl] amino]phenyl] ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALCETRAPIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D050LIQ3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of Dalcetrapib in humans

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dalcetrapib in Humans

Introduction

This compound (also known as JTT-705) is an investigational oral modulator of cholesteryl ester transfer protein (CETP) developed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The primary therapeutic goal of this compound is to reduce the residual risk of cardiovascular events in patients, particularly those with a recent acute coronary syndrome (ACS).[3][4] Unlike other potent CETP inhibitors, this compound is characterized by its unique chemical structure and a modulatory effect on CETP activity.[5][6] Its development has been marked by a pivotal shift towards a precision medicine approach, focusing on a genetically defined patient population.[3][7] This guide provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and clinical profile of this compound in humans.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is characterized by low oral bioavailability due to extensive first-pass metabolism.[8]

Absorption and Distribution

-

Bioavailability : The oral bioavailability of this compound is low and is influenced by food, which increases its absorption.[8][9] Exposure to the active form of this compound does not increase in a dose-proportional manner after single doses, though dose proportionality is more consistent following multiple doses.[1][9]

-

Steady State : Steady state is typically reached within approximately four days of once-daily dosing, with minimal to no accumulation observed.[1]

Metabolism and Excretion

This compound is a prodrug that is hydrolyzed to its pharmacologically active thiol form.[5] The primary route of elimination is through metabolism.[8] Following a single 600 mg oral dose of radiolabeled this compound, approximately one-third of the radioactivity is recovered in the urine and two-thirds in the feces.[8] A very small fraction (<1%) of the administered dose is excreted as the unchanged drug in the urine.[8]

Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of this compound from a Phase I study in healthy male subjects.

| Parameter | Single Ascending Dose (up to 4500 mg) | Multiple Ascending Dose (up to 3900 mg/day for 7 days) |

| Exposure (AUC) | Increased with dose, but less than dose-proportional.[1] | Consistent with dose proportionality.[1] |

| Max Concentration (Cmax) | Deviation from dose proportionality could not be demonstrated.[1] | Not specified. |

| Time to Steady State | Not applicable. | Approximately 4 days.[1] |

| Accumulation | Not applicable. | Little to no accumulation.[1] |

Experimental Protocol: Phase I Pharmacokinetic Study

A randomized, double-blind, placebo-controlled, combined single and multiple ascending dose Phase I study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound.[1]

-

Study Population : Healthy male subjects between the ages of 18 and 65 years, with a body mass index of 18-32 kg/m ².[1]

-

Single Ascending Dose Arm : 15 subjects were randomized to receive four out of five possible this compound doses (2100, 2700, 3300, 3900, or 4500 mg) or a placebo, with a washout period of at least 10 days between doses.[1]

-

Multiple Ascending Dose Arm : Four cohorts of 10 subjects each were randomized (8 active, 2 placebo) to receive daily doses of this compound (1800, 2100, 3000, or 3900 mg) or placebo for 7 days.[1]

-

Pharmacokinetic Assessments : The primary pharmacokinetic endpoints were the area under the plasma concentration-time curve (AUC) and the maximum observed plasma concentration (Cmax).[1] For single doses, AUC was calculated from time zero to infinity (AUC∞), while for multiple doses, it was calculated from time zero to 24 hours (AUC24).[1]

Metabolic Pathway of this compound

The metabolism of this compound is extensive. It is a prodrug that is first hydrolyzed to its active thiol metabolite, which is the primary active moiety.[5][9]

Caption: Metabolic activation of this compound to its active thiol form.

Pharmacodynamics: Mechanism of Action and Effects

This compound functions by inhibiting CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL particles to apolipoprotein B-containing particles like low-density lipoprotein (LDL).[10][11] This inhibition is intended to increase HDL-C levels and enhance reverse cholesterol transport.[8]

Mechanism of Action

Unlike other CETP inhibitors that form a stable complex with CETP and HDL, this compound induces a conformational change in the CETP molecule, thereby modulating its activity.[6] It primarily affects the heterotypic transfer of cholesteryl esters between different lipoprotein classes.[5]

Caption: this compound inhibits CETP-mediated cholesteryl ester transfer.

Effects on Biomarkers

This compound administration leads to significant changes in CETP activity and lipid profiles. The table below summarizes these effects as observed in various clinical studies.

| Biomarker | Study | Dose | Duration | Placebo-Corrected Percent Change |

| CETP Activity | dal-VESSEL[10] | 600 mg/day | 36 weeks | -56% |

| Phase IIa Studies[8] | 600 mg/day | Varies | -17.3% to +8.8% | |

| With Atorvastatin[8] | 600 mg/day | 48 weeks | -56.5% | |

| Phase I[1] | 3900 mg (single) | 6 hours post-dose | -55% | |

| HDL-C | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | +31% to +40% |

| dal-VESSEL[10] | 600 mg/day | 36 weeks | +31% | |

| Phase II[6] | 600 mg/day | Not specified | +25% to +30% | |

| LDL-C | dal-OUTCOMES[12] | 600 mg/day | Median 31 months | Negligible effect |

| dal-VESSEL[10] | 600 mg/day | 36 weeks | No change | |

| Apolipoprotein A1 | dal-OUTCOMES[12] | 600 mg/day | 3 months | +10% |

| dal-PLAQUE[14] | 600 mg/day | 24 months | +6.8% | |

| hs-CRP | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | Increased by 0.2 mg/L |

| Systolic Blood Pressure | dal-OUTCOMES[12][13] | 600 mg/day | Median 31 months | Increased by 0.6 mmHg |

Experimental Protocols: Key Pharmacodynamic and Outcome Studies

dal-OUTCOMES Trial

-

Objective : To assess the efficacy and safety of this compound in reducing cardiovascular events in patients with a recent ACS.[12][13]

-

Study Design : A Phase III, randomized, double-blind, placebo-controlled trial.[12]

-

Patient Population : 15,871 patients (≥45 years old) who had a recent ACS and were on evidence-based medical care.[12][13]

-

Intervention : Patients were randomized to receive either 600 mg of this compound daily or a matching placebo.[12]

-

Primary Endpoint : A composite of coronary heart disease death, nonfatal myocardial infarction, ischemic stroke, hospitalization for unstable angina, or resuscitated cardiac arrest.[12]

-

Outcome : The trial was terminated for futility as this compound did not reduce the risk of the primary endpoint compared to placebo.[12][13]

dal-VESSEL Trial

-

Objective : To evaluate the effects of this compound on vascular function and safety in patients with or at risk of coronary heart disease (CHD).[10]

-

Study Design : A randomized, placebo-controlled trial.[10]

-

Patient Population : 476 patients with or at risk for CHD.[10]

-

Primary Endpoint : Change in brachial artery flow-mediated dilation (FMD) as a measure of endothelial function.[15]

-

Outcome : this compound reduced CETP activity and increased HDL-C without affecting endothelial function, blood pressure, or markers of inflammation.[10]

Pharmacogenomics: The Role of the ADCY9 Gene

A significant breakthrough in understanding this compound's clinical effects came from a retrospective pharmacogenomic analysis of the dal-OUTCOMES trial.[7][11] This analysis revealed that the clinical efficacy of this compound is strongly dependent on a specific genetic polymorphism in the adenylate cyclase type 9 (ADCY9) gene.

ADCY9 Genotype and Clinical Outcomes

The single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene was found to be a powerful determinant of patient response to this compound.[7][11]

-

AA Genotype : Patients with the AA genotype at rs1967309 experienced a 39% reduction in the composite cardiovascular endpoint when treated with this compound compared to placebo.[7][11] This protective effect was also associated with a lack of increase in the inflammatory marker hs-CRP.[16]

-

GG Genotype : In contrast, patients with the GG genotype showed a 27% increase in cardiovascular events with this compound treatment.[7][11]

-

AG Genotype : Patients with the heterozygous AG genotype had a neutral response to the drug.[7]

This finding led to the hypothesis that this compound could be effective in a genetically selected population, transforming its development into a precision medicine initiative.[7][17]

Caption: this compound's effect on cardiovascular (CV) events by ADCY9 genotype.

dal-GenE Trial

To prospectively test this pharmacogenetic hypothesis, the dal-GenE trial was initiated.[18][19]

-

Objective : To evaluate the efficacy of this compound in reducing cardiovascular risk specifically in patients with a recent ACS and the AA genotype at rs1967309.[18][20]

-

Study Design : A Phase III, double-blind, randomized, placebo-controlled trial.[18]

-

Patient Population : 6,147 patients with a recent ACS who were prospectively genotyped and found to have the AA variant.[18]

-

Intervention : this compound 600 mg daily or placebo.[18]

-

Outcome : The trial did not meet its primary endpoint, showing a non-significant reduction in the primary composite of ischemic cardiovascular events.[18] However, pre-specified on-treatment sensitivity analyses suggested a potential benefit.[19]

Safety and Tolerability

Across multiple large-scale clinical trials involving over 15,000 patients, this compound has been generally safe and well tolerated.[3][12] A key differentiating feature from the first-generation CETP inhibitor, torcetrapib, is this compound's lack of significant off-target effects.[2][10]

| Safety Parameter | Observation | Citation |

| Blood Pressure | No clinically relevant increases; a small 0.6 mmHg increase in systolic BP was noted in dal-OUTCOMES. | [2][10][12] |

| Aldosterone Levels | No increase observed. | [2][6] |

| Adverse Events (AEs) | In Phase I studies with doses up to 3900 mg/day, all AEs were mild or moderate. | [1] |

| Renal/Hepatic Impairment | While exposure is greater in these populations, long-term studies showed no increase in adverse events in patients with mild to moderate dysfunction. | [3][8] |

| Drug Interactions | No clinically significant interactions with commonly prescribed cardiovascular drugs have been demonstrated. | [3][8] |

Conclusion

This compound is a CETP modulator with a well-characterized pharmacokinetic and pharmacodynamic profile. It effectively inhibits CETP activity and raises HDL-C levels by approximately 30-40%.[10][12] While the large dal-OUTCOMES trial showed no overall clinical benefit, subsequent pharmacogenomic analyses identified a profound interaction with the ADCY9 gene, suggesting that this compound could significantly reduce cardiovascular events in patients with the protective AA genotype.[7][11] Although the prospective dal-GenE trial did not confirm this hypothesis for its primary endpoint, the journey of this compound has provided invaluable insights into the complexities of HDL metabolism and has pioneered a pharmacogenetics-guided approach in cardiovascular drug development.[18] Its favorable safety profile, particularly the absence of adverse off-target effects seen with other CETP inhibitors, remains a notable characteristic.[2][10]

References

- 1. Safety, tolerability and pharmacokinetics of this compound following single and multiple ascending doses in healthy subjects: a randomized, double-blind, placebo-controlled, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacokinetics and Pharmacodynamics of this compound | springermedicine.com [springermedicine.com]

- 5. Future of cholesteryl ester transfer protein (CETP) inhibitors: a pharmacological perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: a review of Phase II data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dalcorpharma.com [dalcorpharma.com]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Vascular effects and safety of this compound in patients with or at risk of coronary heart disease: the dal-VESSEL randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 13. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. This compound - Wikipedia [en.wikipedia.org]

- 18. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dalcorpharma.com [dalcorpharma.com]

- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

The Impact of Dalcetrapib on Apolipoprotein E-Containing HDL: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dalcetrapib, a modulator of the Cholesteryl Ester Transfer Protein (CETP), has been the subject of extensive investigation for its role in altering High-Density Lipoprotein (HDL) metabolism and its potential impact on cardiovascular disease. This technical guide provides an in-depth analysis of this compound's effects, with a specific focus on its influence on apolipoprotein E (apoE)-containing HDL particles. Through a comprehensive review of preclinical and clinical data, this document outlines the quantitative changes in HDL subspecies, the functional implications for reverse cholesterol transport, and the detailed experimental protocols used to elucidate these findings. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the complex interactions at play.

Introduction: this compound and the Modulation of CETP

This compound modulates CETP activity, which is a key plasma protein responsible for the transfer of cholesteryl esters from HDL to apolipoprotein B (apoB)-containing lipoproteins, such as Low-Density Lipoprotein (LDL) and Very Low-Density Lipoprotein (VLDL), in exchange for triglycerides.[1] Unlike other CETP inhibitors, this compound does not completely block this transfer but rather induces a conformational change in CETP.[2] This modulation is thought to selectively reduce the heterotypic transfer of cholesteryl esters between HDL and apoB-containing lipoproteins while preserving the homotypic transfer among HDL particles, which is important for HDL maturation and remodeling.[2] This unique mechanism of action results in an increase in HDL cholesterol (HDL-C) levels, albeit more modestly than potent CETP inhibitors.[3] A significant area of interest has been this compound's effect on specific HDL subpopulations, particularly those containing apoE, which are believed to play a crucial role in hepatic cholesterol uptake.

Quantitative Impact of this compound on HDL and Apolipoproteins

Clinical and preclinical studies have provided quantitative data on the effects of this compound on various lipid parameters. The following tables summarize these findings from key trials.

Table 1: Effects of this compound on Plasma Lipids and Apolipoproteins in Human Clinical Trials

| Parameter | Study | Patient Population | Treatment | Duration | % Change vs. Placebo/Control | p-value | Citation |

| HDL-C | dal-OUTCOMES | Recent Acute Coronary Syndrome (ACS) | This compound 600 mg/day | 31 months (median) | ~30% increase | - | [4] |

| dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +33.7% | <0.0001 | [5] | |

| dal-PLAQUE-2 | Coronary Artery Disease (CAD) | This compound 600 mg/day | 24 months | +31% (mean change from baseline) | - | [6] | |

| dal-VESSEL | At risk of Coronary Heart Disease (CHD) | This compound 600 mg/day | 36 weeks | +31% | <0.0001 | [1] | |

| Apolipoprotein A-I (ApoA-I) | dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +11.8% | <0.0001 | [5] |

| dal-PLAQUE-2 | CAD | This compound 600 mg/day | 24 months | +10% (mean change from baseline) | - | [6] | |

| Apolipoprotein E (ApoE) | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +24% (in apoB-depleted plasma) | <0.001 | [2][7] |

| Large HDL Particles | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +68.7% | <0.001 | [7][8] |

| Small HDL Particles | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | -9.1% | <0.01 | [8] |

| ApoE-containing HDL | dal-PLAQUE-2 (subset) | CAD | This compound 600 mg/day | 1 year | +47% | <0.001 | [2][7] |

| Cholesterol Efflux Capacity | dal-ACUTE | Recent ACS | This compound 600 mg/day | 4 weeks | +9.5% (total efflux) | 0.003 | [5] |

| dal-PLAQUE-2 (subset with ADCY9 AA genotype) | CAD | This compound 600 mg/day | 12 months | +22% | - | [9] |

Table 2: Effects of this compound on HDL in Preclinical Animal Models

| Parameter | Animal Model | Treatment | % Change vs. Control | p-value | Citation |

| HDL-C | Rabbit | This compound | +229% | <0.01 | [10] |

| Rabbit | This compound | >+58% | <0.01 | [7] | |

| Large ApoE-containing HDL | Rabbit | This compound | +66% | <0.001 | [7] |

| HDL-C | Vervet Monkey | This compound | -48% | <0.01 | [10] |

| preβ-HDL | Vervet Monkey | This compound | -69% | <0.01 | [10] |

Note: The unexpected decrease in HDL-C in vervet monkeys suggests species-specific effects of this compound.[10]

Impact on HDL Functionality and Subspecies

This compound's modulation of CETP leads to significant remodeling of HDL particles.

Increase in Large, ApoE-Containing HDL

A consistent finding across both human and rabbit studies is that this compound treatment leads to a significant increase in the concentration of large HDL particles.[7][8] Crucially, these larger particles are enriched in apolipoprotein E.[2][7] In a subset of patients from the dal-PLAQUE-2 study, this compound increased apoE in apoB-depleted plasma by 24% and the formation of apoE-containing HDL by 47%.[2][7] This is a critical observation as apoE is a key ligand for hepatic receptors, such as the LDL receptor (LDLR) and LDLR-related protein 1 (LRP1), which are involved in the final stages of reverse cholesterol transport.

Effects on Cholesterol Efflux Capacity

The primary function of HDL in reverse cholesterol transport is its ability to accept cholesterol from peripheral cells, a process known as cholesterol efflux. Studies have shown that this compound can enhance cholesterol efflux capacity. In the dal-ACUTE study, patients treated with this compound shortly after an acute coronary syndrome event showed a 9.5% increase in total cholesterol efflux.[5] Interestingly, this increase was primarily driven by a non-ABCA1-mediated pathway.[11] Furthermore, the effects of this compound on cholesterol efflux appear to be genotype-dependent. A post-hoc analysis of the dal-PLAQUE-2 trial revealed a 22% increase in cholesterol efflux in patients with the AA genotype at the rs1967309 single nucleotide polymorphism in the adenylate cyclase 9 (ADCY9) gene.[9][12]

HDL Remodeling and Pre-β-HDL Formation

In vitro studies have suggested that this compound, in contrast to other CETP inhibitors, preserves the formation of pre-β-HDL.[10] Pre-β-HDL are small, lipid-poor HDL particles that are considered to be the initial acceptors of cholesterol from cells via the ABCA1 transporter. However, in the dal-ACUTE study, no significant change in pre-β1-HDL levels was observed in patients treated with this compound.[5]

Signaling Pathways and Experimental Workflows

Reverse Cholesterol Transport Pathway and this compound's Point of Intervention

The following diagram illustrates the reverse cholesterol transport pathway and highlights the role of CETP, which is modulated by this compound.

Experimental Workflow for HDL Subspecies Analysis

The characterization of HDL subspecies is crucial for understanding the impact of drugs like this compound. A common and powerful technique is two-dimensional gel electrophoresis.

Detailed Experimental Protocols

HDL Subpopulation Analysis by Two-Dimensional Gel Electrophoresis

This method separates HDL particles based on charge in the first dimension and size in the second dimension, providing high-resolution analysis of HDL subspecies.[13][14]

Materials:

-

Plasma samples

-

Polyethylene glycol (PEG) 6000 for apoB-lipoprotein precipitation

-

Agarose for the first-dimension gel

-

Tris-Tricine buffer

-

Precast gradient polyacrylamide gels (e.g., 4-25%) for the second dimension

-

Tris-Borate-EDTA (TBE) buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-apoA-I, anti-apoE)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Gel electrophoresis and Western blotting apparatus

-

Imaging system

Procedure:

-

ApoB-Lipoprotein Depletion: Precipitate apoB-containing lipoproteins from plasma by adding PEG 6000, followed by centrifugation. Collect the supernatant containing HDL.

-

First-Dimension Electrophoresis (Charge Separation):

-

Cast a native agarose gel (e.g., 0.7%) in Tris-Tricine buffer.

-

Load the apoB-depleted plasma onto the gel.

-

Perform electrophoresis to separate HDL particles based on their net charge (pre-β, α, and pre-α migrating particles).[15]

-

-

Second-Dimension Electrophoresis (Size Separation):

-

Excise the lane from the agarose gel containing the separated HDL particles.

-

Place the excised agarose gel strip at the top of a gradient polyacrylamide gel.

-

Perform electrophoresis in TBE buffer to separate the HDL particles based on their size.[15]

-

-

Western Blotting:

-

Transfer the separated proteins from the polyacrylamide gel to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the apolipoprotein of interest (e.g., anti-apoE).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the intensity of the spots corresponding to different HDL subspecies using densitometry software.

-

Cholesterol Efflux Capacity Assay

This assay measures the ability of HDL in a patient's serum to accept cholesterol from cultured cells, typically macrophages.[3]

Materials:

-

Macrophage cell line (e.g., J774)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Radiolabeled cholesterol (e.g., [³H]-cholesterol) or a stable isotope-labeled cholesterol (e.g., [d₇]-cholesterol)

-

ApoB-depleted serum from patients

-

Scintillation counter or mass spectrometer

-

Cell lysis buffer

Procedure:

-

Cell Culture and Labeling:

-

Plate macrophages in multi-well plates and allow them to adhere.

-

Label the cells with [³H]-cholesterol or [d₇]-cholesterol in the culture medium overnight. This allows the labeled cholesterol to incorporate into the cellular cholesterol pools.[16]

-

-

Equilibration:

-

Wash the cells to remove excess unincorporated labeled cholesterol.

-

Incubate the cells in a serum-free medium containing a cholesterol acceptor like bovine serum albumin (BSA) to allow for the equilibration of the labeled cholesterol within the cell.

-

-

Cholesterol Efflux:

-

Remove the equilibration medium.

-

Add medium containing the apoB-depleted patient serum (the cholesterol acceptor) to the cells. A control with medium alone (no acceptor) is also included.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for cholesterol efflux.

-

-

Quantification:

-

Collect the medium from each well.

-

Lyse the cells in each well with a lysis buffer.

-

For radiolabeled cholesterol: Measure the radioactivity in an aliquot of the medium and the cell lysate using a scintillation counter.

-

For stable isotope-labeled cholesterol: Extract the cholesterol from the medium and cell lysate and quantify the amount of labeled cholesterol using mass spectrometry.[17]

-

-

Calculation:

-

Calculate the percentage of cholesterol efflux as follows: (Radioactivity/mass of labeled cholesterol in the medium) / (Radioactivity/mass of labeled cholesterol in the medium + Radioactivity/mass of labeled cholesterol in the cell lysate) x 100.

-

Conclusion

This compound's unique modulatory effect on CETP results in a distinct alteration of the HDL profile, characterized by an increase in large, apoE-containing HDL particles. This is accompanied by an enhancement of cholesterol efflux capacity, particularly in individuals with a specific ADCY9 genotype. The detailed experimental protocols provided herein offer a framework for the continued investigation of these effects. While the ultimate clinical utility of this compound remains a subject of ongoing research, the data clearly indicate a significant and specific impact on apoE-containing HDL metabolism, warranting further exploration in the context of precision medicine for cardiovascular disease.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantifying Cellular Cholesterol Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 5. ahajournals.org [ahajournals.org]

- 6. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dalcorpharma.com [dalcorpharma.com]

- 10. This compound and anacetrapib differently impact HDL structure and function in rabbits and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Genotype-Dependent Effects of this compound on Cholesterol Efflux and Inflammation: Concordance With Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Native-native 2D gel electrophoresis for HDL subpopulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Native–Native 2D Gel Electrophoresis for HDL Subpopulation Analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new method for measuring cholesterol efflux capacity uses stable isotope-labeled, not radioactive-labeled, cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Dalcetrapib's Influence on Cholesterol Absorption and Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalcetrapib, a modulator of the cholesteryl ester transfer protein (CETP), has been investigated for its role in altering lipid profiles, primarily by increasing high-density lipoprotein cholesterol (HDL-C).[1] This technical guide delves into the specific effects of this compound on the intricate balance of cholesterol homeostasis, focusing on its influence on markers of cholesterol absorption and synthesis. While the dal-OUTCOMES trial did not show a clinical benefit in a broad patient population, leading to the termination of the program, subsequent genetic analyses have suggested potential benefits in a specific patient subpopulation.[2][3] Understanding the nuanced effects of this compound on cholesterol metabolism remains a critical area of study. This document provides a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental designs.

Core Mechanism of Action: CETP Modulation

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides.[4] By modulating CETP activity, this compound was expected to increase HDL-C levels, a factor historically associated with reduced cardiovascular risk.[1][2] Unlike other potent CETP inhibitors, this compound is considered a modulator, leading to a more moderate increase in HDL-C of approximately 30% and having minimal effects on LDL-C levels.[1][5]

Below is a diagram illustrating the role of CETP in reverse cholesterol transport and the point of intervention for this compound.

References

- 1. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. zora.uzh.ch [zora.uzh.ch]

- 3. dalcorpharma.com [dalcorpharma.com]

- 4. researchgate.net [researchgate.net]

- 5. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Binding of Dalcetrapib to Cholesteryl Ester Transfer Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalcetrapib is a modulator of the cholesteryl ester transfer protein (CETP), a key player in reverse cholesterol transport. Unlike other CETP inhibitors, this compound exhibits a unique mechanism of action, selectively inhibiting the heterotransfer of cholesteryl esters without significantly affecting homotransfer between HDL particles. This guide provides an in-depth technical overview of the molecular interactions between this compound and CETP, focusing on quantitative binding data, detailed experimental methodologies, and the structural basis of its modulatory activity.

Mechanism of Action: Covalent Modulation

This compound is administered as a thioester prodrug. In vivo, it is rapidly hydrolyzed by non-specific esterases and lipases to its pharmacologically active thiol form.[1] This active metabolite then forms a reversible disulfide bond with the Cysteine-13 (Cys13) residue located in the N-terminal region of CETP.[1] This covalent interaction induces a conformational change in the CETP molecule, which is central to its modulatory effect.[1] This change selectively impedes the heterotypic transfer of cholesteryl esters (CE) from high-density lipoproteins (HDL) to very-low-density (VLDL) and low-density lipoproteins (LDL), while preserving the beneficial homotypic transfer of CE between HDL subfractions (e.g., from HDL3 to HDL2).[1] This selective modulation is a distinguishing feature of this compound compared to other CETP inhibitors like torcetrapib or anacetrapib.

Below is a diagram illustrating the metabolic activation and subsequent binding of this compound to CETP.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Dalcetrapib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Dalcetrapib, a cholesteryl ester transfer protein (CETP) inhibitor. The following sections outline two distinct synthetic methodologies—a two-step synthesis and a one-pot synthesis—along with purification techniques to yield high-purity this compound.

Introduction

This compound, chemically known as S-[2-({[1-(2-ethylbutyl)cyclohexyl]carbonyl}amino)phenyl]-2-methylpropanethioate, is a modulator of the cholesteryl ester transfer protein (CETP) that has been investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) levels.[1][2] The synthesis of this compound primarily involves the acylation of a thiol precursor, which is obtained by the reduction of a disulfide starting material.[1] This document details improved synthetic procedures that offer advantages in terms of purity and yield over previously patented methods.[1]

Synthesis of this compound

Two primary routes for the synthesis of this compound are presented: a two-step approach involving the isolation of a thiol intermediate and a more streamlined one-pot process.[1]

Method 1: Two-Step Synthesis

This method proceeds via the reduction of a disulfide precursor to a thiol intermediate, which is subsequently acylated to form this compound.[1]

Step 1: Reduction of Disulfide to Thiol

The initial step involves the reduction of the disulfide precursor (1) to the corresponding thiol (2).[1] A notable challenge in this step is the sensitivity of the resulting thiol to oxygen, which can lead to the reformation of the disulfide impurity in the final product.[1]

Experimental Protocol: Reduction of Disulfide using Magnesium in Methanol [1]

-

To a solution of the disulfide precursor 1 (10.0 g) in methanol (100 mL), add magnesium turnings (1.1 g).

-

Stir the reaction mixture under an argon atmosphere for 9 hours in a water bath to maintain the temperature below 50 °C.

-

Remove the solvent under reduced pressure.

-

Partition the residue between 1M HCl (100 mL) and ethyl acetate (EtOAc, 100 mL).

-

Separate the organic phase and wash it with brine (60 mL).

-

Dry the organic phase over magnesium sulfate (MgSO₄) and evaporate the solvent to yield the thiol 2 as an oil that solidifies upon standing.

Step 2: Acylation of Thiol

The synthesized thiol (2) is then acylated using isobutyryl chloride in the presence of a base to yield this compound (3).[1]

Experimental Protocol: Acylation of Thiol [1]

-

Dissolve the thiol intermediate 2 in anhydrous dichloromethane (CH₂Cl₂, 70 mL).

-

Add pyridine (6 mL) to the solution.

-

Add isobutyryl chloride (3.4 mL) dropwise to the reaction mixture.

-

Proceed with purification as described in the purification section.

Method 2: One-Pot Synthesis

This method combines the reduction and acylation steps into a single procedure, avoiding the isolation of the sensitive thiol intermediate.[1] This approach utilizes ethanethiol (EtSH) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the in-situ generation of the thiol, which is then directly acylated.[1]

Experimental Protocol: One-Pot Synthesis of this compound [1]

-

To a stirred solution of the disulfide precursor 1 (2.0 g), DBU (2.8 mL), and EtSH (0.7 mL) in tetrahydrofuran (THF, 15 mL) at room temperature, add isobutyryl chloride (2.0 mL).

-

After 10 minutes, filter off the precipitated DBU hydrochloride and wash it with diethyl ether (Et₂O, 25 mL).

-

Stir the filtrate with water (25 mL) for 20 minutes.

-

Separate the organic phase and wash it sequentially with water (25 mL) and saturated sodium bicarbonate solution (NaHCO₃, 25 mL).

-

Remove the volatile components under reduced pressure.

-

Proceed with the purification steps.

Purification of this compound

The primary impurity in the synthesis of this compound is the corresponding disulfide, formed by the oxidation of the thiol intermediate.[1] Two methods for the removal of this impurity are presented.

Method 1: Purification using Dithiothreitol (DTT)

Dithiothreitol (DTT) is a reducing agent effective in converting the disulfide impurity back to the desired thiol, which is the active form of the drug.[1] While effective in yielding a highly pure product, DTT is a relatively expensive reagent.[1]

Method 2: Purification by Oxidation

An alternative purification strategy involves the selective oxidation of impurities using hydrogen peroxide (H₂O₂).[1]

Experimental Protocol: Purification by Oxidation [1]

-

Dissolve the crude product from the one-pot synthesis in a mixture of heptane (20 mL) and methanol (14 mL).

-

Add 1% hydrogen peroxide (6 mL) to the solution.

-

Stir the mixture at 35 °C for 1 hour.

-

Proceed with crystallization to obtain pure this compound.

Data Presentation

The following table summarizes the yields for the different synthetic and purification methods.

| Synthesis Method | Purification Method | Starting Material | Product | Yield | Reference |

| Two-Step | Not specified | Disulfide 1 | Thiol 2 | 98% | [1] |

| One-Pot | Oxidation with H₂O₂ | Disulfide 1 | This compound 3 | 82% | [1] |

Analytical Characterization

The purity of the synthesized this compound should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of pharmaceutical compounds and separating impurities.[3][4] Other useful techniques include Gas Chromatography (GC) for analyzing volatile impurities and Mass Spectrometry (MS) for impurity identification and quantification.[3] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[3]

Visualization of Synthetic and Purification Workflows

The following diagrams illustrate the logical flow of the synthesis and purification protocols.

Caption: Workflow for the synthesis and purification of this compound.

Caption: Chemical transformation pathway for this compound synthesis.

References

Application Notes and Protocols for Determining Dalcetrapib's Enzymatic Inhibition of CETP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to determine the enzymatic inhibition of Cholesteryl Ester Transfer Protein (CETP) by Dalcetrapib. This document includes an overview of the mechanism of action, detailed experimental protocols for commonly used assays, a summary of reported inhibition data, and visual representations of the underlying pathways and workflows.

Introduction to this compound and CETP Inhibition

This compound (formerly JTT-705) is a modulator of Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), in exchange for triglycerides. By inhibiting CETP, this compound aims to increase HDL cholesterol levels, a therapeutic strategy investigated for the reduction of cardiovascular disease risk.

Unlike other CETP inhibitors that cause nearly complete inhibition, this compound is considered a CETP modulator.[1] It induces a conformational change in CETP, which is thought to be the basis of its modulatory effect.[2] In clinical studies, a 600 mg dose of this compound has been shown to inhibit CETP activity by approximately 30%.[3]

Mechanism of CETP and Inhibition by this compound

CETP plays a central role in reverse cholesterol transport. The inhibition of this protein is a key therapeutic target.

Quantitative Inhibition Data

The inhibitory potency of this compound on CETP has been determined using various in vitro assay systems. The half-maximal inhibitory concentration (IC50) values can differ depending on the assay conditions, such as the source of CETP (recombinant human CETP vs. human plasma-derived CETP).

| Compound | CETP Source | Assay Principle | IC50 Value | Reference |

| This compound (JTT-705) | Recombinant Human CETP (rhCETP) | Not Specified | 204.6 nM (0.2 µM) | [4] |

| This compound (JTT-705) | Human Plasma | Not Specified | 6 µM | [4] |

| This compound (JTT-705) | Human Plasma | Radiometric | 5.5 µM | [5] |

Experimental Protocols

Two primary types of assays are commonly employed to measure CETP activity and its inhibition in vitro: fluorometric assays and radiometric assays.

Fluorometric CETP Inhibition Assay

This method utilizes a donor particle containing a self-quenched fluorescent lipid. In the presence of active CETP, this lipid is transferred to an acceptor particle, resulting in an increase in fluorescence due to dequenching. The inhibition of CETP by a compound like this compound is measured as a decrease in the rate of fluorescence increase. The following is a generalized protocol based on commercially available kits.

Materials:

-

CETP Donor Molecule (self-quenched fluorescent lipid)

-

CETP Acceptor Molecule

-

CETP Assay Buffer

-

Recombinant human CETP or human plasma as a source of CETP

-

This compound

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~465-480 nm, Emission: ~511-535 nm)

-

37°C incubator

Experimental Workflow:

Protocol:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in DMSO.

-

Further dilute the compound solutions in CETP Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid affecting enzyme activity.

-

-

Assay Setup (per well of a 96-well plate):

-

Prepare a master mix containing the appropriate volumes of CETP Assay Buffer, Donor Molecule, and Acceptor Molecule as specified by the kit manufacturer.

-

Add the diluted this compound or vehicle (DMSO in assay buffer for control wells) to the wells.

-

Include wells for "no CETP" control (background fluorescence) and "CETP with vehicle" control (100% activity).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the CETP source (recombinant protein or plasma) to each well, except for the "no CETP" control wells.

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation:

-

Immediately place the plate in a fluorescence microplate reader set to 37°C.

-

Alternatively, incubate the plate at 37°C for a fixed period (e.g., 60 minutes).

-

-

Data Acquisition:

-

Measure the fluorescence intensity at the specified wavelengths.

-

For kinetic assays, record fluorescence at regular intervals over 1 to 3 hours.

-

For endpoint assays, measure fluorescence after the incubation period.

-

-

Data Analysis:

-

Subtract the background fluorescence (no CETP control) from all readings.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control (100% activity).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radiometric CETP Inhibition Assay

This assay measures the transfer of a radiolabeled cholesteryl ester (e.g., [³H]cholesteryl oleate) from donor HDL particles to acceptor VLDL/LDL particles. The separation of donor and acceptor lipoproteins after incubation allows for the quantification of the transferred radioactivity.

Principle of the Radiometric Assay:

Protocol Outline (based on Okamoto et al., 2003): [5]

-

Preparation of Radiolabeled Donor:

-

Radiolabeled HDL containing [³H]cholesteryl oleate is prepared.

-

-

Reaction Mixture:

-

A reaction mixture is prepared containing:

-

Human plasma (as the source of CETP and acceptor lipoproteins).

-

[³H]HDL (donor).

-

Varying concentrations of this compound or vehicle.

-

-

-

Incubation:

-

The mixture is incubated at 37°C for a specified time (e.g., 4 hours).

-

-

Separation of Lipoproteins:

-

After incubation, the reaction is stopped (e.g., by placing on ice).

-

A precipitating reagent (e.g., heparin-manganese chloride) is added to sediment the apolipoprotein B-containing lipoproteins (VLDL/LDL).

-

The mixture is centrifuged to pellet the precipitated lipoproteins.

-

-

Quantification:

-

The radioactivity in an aliquot of the supernatant (containing the HDL fraction) is measured using a liquid scintillation counter.

-

Alternatively, the radioactivity in the pellet (acceptor fraction) can be measured.

-

-

Calculation:

-

The percent of [³H]cholesteryl ester transferred from HDL to VLDL/LDL is calculated.

-

The CETP activity in the presence of this compound is compared to the control to determine the percent inhibition and subsequently the IC50 value.

-

Summary and Best Practices

-

Assay Selection: Fluorometric assays are generally preferred for high-throughput screening due to their simplicity, speed, and avoidance of radioactivity. Radiometric assays, while more complex, are considered a classic and robust method for studying lipid transfer.

-

Source of CETP: Be aware that IC50 values can vary significantly between recombinant CETP and plasma-derived CETP due to the presence of other plasma components that may interact with the drug or the enzyme.

-

Compound Solubility: this compound is a lipophilic compound. Ensure complete solubilization in DMSO and the final assay buffer to obtain accurate results.

-

Controls: Always include appropriate controls, such as "no enzyme," "vehicle," and a known CETP inhibitor as a positive control, to validate the assay performance.

-

Data Interpretation: When comparing IC50 values, it is crucial to consider the specific conditions of the assay used to generate the data.

By employing these standardized in vitro assays, researchers can accurately determine the enzymatic inhibition of CETP by this compound and other potential modulators, providing valuable data for drug development and mechanistic studies.

References

- 1. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholesteryl ester transfer protein (CETP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on the clinical development of this compound (RO4607381), a cholesteryl ester transfer protein modulator that increases HDL cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Effect of JTT-705 on cholesteryl ester transfer protein and plasma lipid levels in normolipidemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Testing of Dalcetrapib in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalcetrapib is a modulator of Cholesteryl Ester Transfer Protein (CETP) activity, investigated for its potential to raise high-density lipoprotein cholesterol (HDL-C) and impact cardiovascular disease.[1] Unlike other CETP inhibitors, this compound is a thioester prodrug that is rapidly hydrolyzed to its active thiol form.[2] This active metabolite forms a reversible disulfide bond with a cysteine residue (Cys13) in CETP, inducing a conformational change that inhibits the heterotypic transfer of cholesteryl esters from HDL to very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[2][3][4]

These application notes provide an overview of the preclinical evaluation of this compound in various animal models, summarizing key quantitative data and outlining generalized experimental protocols. The provided information is intended to guide researchers in designing and conducting their own non-clinical studies of this compound and similar compounds.

Data Presentation

The following tables summarize the quantitative effects of this compound in different animal models based on published preclinical studies.

Table 1: Effects of this compound on Plasma Lipids and CETP Activity in Rabbits

| Parameter | Treatment Group | Dosage | Duration | Change from Baseline/Control | Reference |

| HDL-C | This compound | 300 mg/kg/day | 14 days | +25% (p<0.001) | [5] |

| LDL-C | This compound | 300 mg/kg/day | 14 days | -15% (p<0.01) | [5] |

| CETP Activity | This compound | 300 mg/kg/day | 14 days | -57% (p<0.001) | [5] |

Table 2: Effects of this compound on Cholesterol Efflux in Rabbits

| Efflux Assay | Treatment Group | Dosage | Duration | % Increase in Cholesterol Efflux | Reference |

| ABCA1-mediated | This compound | 300 mg/kg/day | 14 days | +57% (p<0.05) | [5] |

Table 3: Effects of this compound on Plasma Lipids and CETP Activity in Hamsters

| Parameter | Treatment Group | Dosage | Duration | Change from Baseline/Control | Reference |

| HDL-C | This compound | 200 mg/kg BID | Not Specified | ~+20% | [6] |

| CETP Activity | This compound | 200 mg/kg BID | Not Specified | ~-60% | [6] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dosage | Value | Reference |

| Peak Plasma Concentration (Cmax) of ¹⁴C-dalcetrapib equivalents | Oral | 100 mg/kg | 11.2 - 17.7 µM (at 0.5 and 2h post-dose) | [4] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on its interaction with CETP, a key protein in reverse cholesterol transport. The following diagram illustrates the proposed signaling pathway.

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagram provides a general workflow for the preclinical evaluation of this compound in an animal model of atherosclerosis.

Caption: General workflow for preclinical evaluation.

Experimental Protocols

Disclaimer: The following are generalized protocols and may require optimization based on specific laboratory conditions and animal models.

Animal Model and Study Design

-

Animal Model: New Zealand White rabbits or human CETP-transgenic mice are suitable models.[5][7]

-

Acclimatization: Animals should be acclimatized for a minimum of one week prior to the study initiation.

-

Diet-Induced Hypercholesterolemia: To induce atherosclerosis, animals are typically fed a high-fat, high-cholesterol diet.

-

Grouping and Dosing: Animals are randomized into a vehicle control group and one or more this compound treatment groups. This compound is administered orally, for example, via gavage.[5]

Blood Collection and Plasma Analysis

-

Blood Collection: Blood samples are collected at baseline and at specified time points throughout the study via appropriate methods for the chosen animal model (e.g., ear vein in rabbits).

-

Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Lipid Profile: Total cholesterol, HDL-C, LDL-C, and triglycerides are measured using standard enzymatic colorimetric assays.

-

CETP Activity Assay: CETP activity can be measured using a fluorometric assay kit according to the manufacturer's instructions. This typically involves incubating plasma with donor and acceptor lipoprotein particles and measuring the transfer of a fluorescently labeled neutral lipid.

Cholesterol Efflux Assay

-

Cell Culture: J774 murine macrophages are a commonly used cell line for this assay.[8]

-

Cell Labeling: Macrophages are labeled with [³H]-cholesterol.

-

Efflux Stimulation: Cholesterol efflux is stimulated by incubating the labeled cells with apolipoprotein B-depleted serum from the study animals.

-

Quantification: The amount of [³H]-cholesterol transferred from the cells to the medium is quantified by liquid scintillation counting. The percentage of cholesterol efflux is calculated as (radioactivity in the medium / total radioactivity in cells and medium) x 100.

Histopathological Analysis of Atherosclerosis

-

Tissue Collection: At the end of the study, animals are euthanized, and the aorta is carefully dissected.

-

Tissue Fixation and Staining: The aorta is fixed, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin (H&E) for general morphology and Oil Red O for lipid deposition.

-

Image Analysis: The stained sections are imaged, and the atherosclerotic lesion area is quantified using image analysis software. The lesion area is typically expressed as a percentage of the total aortic surface area.

Safety and Toxicology

Preclinical safety and toxicology studies for this compound have been conducted in various species, including rodents and primates.[2] These studies are essential to identify any potential adverse effects before moving to human clinical trials. Key assessments include:

-

General health monitoring

-

Blood chemistry and hematology

-

Urinalysis

-

Gross and microscopic pathology of major organs

Conclusion

The preclinical data from animal models suggest that this compound effectively inhibits CETP activity, leading to increased HDL-C levels and enhanced cholesterol efflux.[5] However, the translation of these findings to clinical efficacy in reducing cardiovascular events has been complex and appears to be dependent on patient genetics.[9] The protocols and data presented here provide a framework for the continued investigation of this compound and other CETP modulators in a preclinical setting. Careful consideration of the animal model and the specific experimental endpoints is crucial for generating meaningful and translatable data.

References

- 1. Safety and efficacy of this compound on atherosclerotic disease using novel non-invasive multimodality imaging (dal-PLAQUE): a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound and anacetrapib increase apolipoprotein E-containing HDL in rabbits and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anacetrapib and this compound differentially alters HDL metabolism and macrophage-to-feces reverse cholesterol transport at similar levels of CETP inhibition in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ahajournals.org [ahajournals.org]

- 9. dalcorpharma.com [dalcorpharma.com]

Application Notes and Protocols: Design and Methodology of Dalcetrapib Clinical Trials

Introduction

Dalcetrapib, a Cholesteryl Ester Transfer Protein (CETP) modulator, has been the subject of extensive clinical investigation to determine its efficacy in reducing cardiovascular events. The initial pivotal phase III trial, dal-OUTCOMES, yielded neutral results, failing to demonstrate a significant benefit in a broad population of patients with recent acute coronary syndrome (ACS) despite raising high-density lipoprotein (HDL) cholesterol levels.[1][2] However, a subsequent retrospective pharmacogenomic analysis of the dal-OUTCOMES data revealed a potential interaction between this compound and a specific genetic variant in the adenylate cyclase type 9 (ADCY9) gene.[3] This led to the design and execution of the dal-GenE trial, a prospective study aimed at evaluating the efficacy of this compound in a genetically defined patient population.[4] These trials represent a significant case study in the evolution of cardiovascular drug development towards a precision medicine approach.

Mechanism of Action and Pharmacogenomic Hypothesis

This compound is a thioester that is rapidly hydrolyzed to its active thiol form.[5] This active metabolite forms a disulfide bond with a cysteine residue in CETP, inducing a conformational change that modulates its activity.[5] Unlike other CETP inhibitors that significantly block the transfer of cholesteryl esters and triglycerides, this compound appears to have a more selective effect, preserving some aspects of HDL maturation.[6]

The key pharmacogenomic finding from the dal-OUTCOMES trial was the association between the clinical response to this compound and the single nucleotide polymorphism (SNP) rs1967309 in the ADCY9 gene.[7][8] Patients with the AA genotype at this locus showed a significant reduction in cardiovascular events when treated with this compound, whereas those with the GG genotype experienced an increased risk, and the AG heterozygotes had a neutral outcome.[9] The proposed mechanism for this interaction involves the interplay between this compound, CETP, and ADCY9 in macrophages within the arterial wall, potentially affecting cholesterol efflux and inflammatory pathways.[10][11]

Clinical Trial Design and Methodology

The dal-OUTCOMES and dal-GenE trials were both large, multicenter, randomized, double-blind, placebo-controlled studies. However, their patient populations and primary objectives differed significantly, reflecting the shift from a broad-based to a genetically targeted approach.

dal-OUTCOMES Trial

The dal-OUTCOMES trial was designed to assess the efficacy and safety of this compound in a general population of patients with a recent ACS.[12]

Patient Population: The trial enrolled approximately 15,871 patients who had experienced an ACS 4 to 12 weeks prior to randomization.[1][12] There were no specific genetic criteria for inclusion.

Treatment: Patients were randomized to receive either 600 mg of this compound daily or a matching placebo, in addition to standard evidence-based care for ACS.[1][13]

Primary Endpoint: The primary efficacy endpoint was a composite of death from coronary heart disease, nonfatal myocardial infarction, ischemic stroke, unstable angina, or cardiac arrest with resuscitation.[1][14]

dal-GenE Trial

The dal-GenE trial was a prospective pharmacogenomic study designed to test the hypothesis that this compound reduces cardiovascular events specifically in patients with the AA genotype at rs1967309 in the ADCY9 gene.[4][9]

Patient Population: This trial enrolled 6,147 patients who had a recent ACS (within 1-3 months) and were confirmed to have the AA genotype at rs1967309 in the ADCY9 gene through a validated genetic test.[9][15]

Treatment: Similar to dal-OUTCOMES, patients were randomized to receive either 600 mg of this compound daily or a matching placebo.[9][15]

Primary Endpoint: The primary endpoint was the time from randomization to the first occurrence of cardiovascular death, resuscitated cardiac arrest, non-fatal myocardial infarction, or non-fatal stroke.[15][16]

Data Presentation

The following tables summarize the key design features and outcomes of the dal-OUTCOMES and dal-GenE trials.

Table 1: Comparison of dal-OUTCOMES and dal-GenE Trial Designs

| Feature | dal-OUTCOMES | dal-GenE |

| Study Objective | To evaluate the efficacy and safety of this compound in patients with recent ACS.[12] | To test the pharmacogenetic hypothesis of this compound's efficacy in patients with recent ACS and the AA genotype at rs1967309 in the ADCY9 gene.[9][15] |

| Patient Population | Patients with a recent ACS (4-12 weeks prior).[12] | Patients with a recent ACS (1-3 months prior) and the AA genotype at rs1967309 in the ADCY9 gene.[9][15] |

| Sample Size | 15,871 patients.[1] | 6,147 patients.[15] |

| Treatment Arms | This compound 600 mg daily vs. Placebo.[1] | This compound 600 mg daily vs. Placebo.[15] |

| Primary Endpoint | Composite of CHD death, nonfatal MI, ischemic stroke, unstable angina, or resuscitated cardiac arrest.[1][14] | Composite of cardiovascular death, resuscitated cardiac arrest, non-fatal MI, or non-fatal stroke.[15][16] |

| Genetic Screening | None for enrollment; retrospective GWAS performed.[3] | Mandatory prospective screening for the AA genotype at rs1967309 in the ADCY9 gene.[9] |

Table 2: Summary of Key Outcomes

| Outcome | dal-OUTCOMES (Overall Population) | dal-OUTCOMES (AA Genotype Subgroup) | dal-GenE (AA Genotype Population) |

| Primary Endpoint Event Rate (this compound) | 8.3%[13] | Data suggests a 39% reduction in events compared to placebo.[7][17] | 9.5%[15] |

| Primary Endpoint Event Rate (Placebo) | 8.0%[13] | - | 10.6%[15] |

| Hazard Ratio (HR) | 1.04 (95% CI: 0.93-1.16)[13] | 0.61 (95% CI: 0.41-0.92)[17] | 0.88 (95% CI: 0.75-1.03)[15] |

| P-value | 0.52[13] | - | 0.12[15] |

| Effect on HDL-C | ~31-40% increase from baseline.[1][18] | No significant difference in HDL-C change between genotypes.[10] | Not reported as a primary outcome, but expected to be similar to dal-OUTCOMES. |

| Effect on LDL-C | Minimal effect.[1][18] | - | Not reported as a primary outcome. |

Experimental Protocols

Genetic Screening and Genotyping in dal-GenE

A critical methodological component of the dal-GenE trial was the prospective genetic screening of potential participants.

Objective: To identify and enroll patients with the AA genotype at the rs1967309 locus in the ADCY9 gene.

Protocol:

-

Sample Collection: Whole blood samples were collected from patients who met the clinical inclusion criteria for the trial.[9][19]

-

DNA Extraction: DNA was extracted from the whole blood samples in a central laboratory.[9]

-

Genotyping Assay: A validated real-time polymerase chain reaction (PCR) test, the cobas® ADCY9 genotype system, was used to determine the genotype at the rs1967309 locus.[9][19]

-

Result Reporting: The genotyping results were made available to the clinical research sites within 2-4 days of the blood draw to facilitate timely enrollment of eligible patients.[9][19]

Genome-Wide Association Study (GWAS) on dal-OUTCOMES Data

The pharmacogenomic hypothesis for this compound was generated from a retrospective GWAS performed on a subset of the dal-OUTCOMES participants.

Objective: To identify genetic variants associated with the cardiovascular outcomes in patients treated with this compound.

Protocol:

-

Cohort Selection: A discovery cohort of 5,749 patients from the dal-OUTCOMES trial was selected for the GWAS.[7][17]

-

Genotyping: DNA samples from these patients were genotyped using a high-density SNP array (e.g., Illumina HumanOmni2.5Exome BeadChip).[20]

-

Statistical Analysis: A genome-wide association analysis was conducted to test for an interaction between each SNP, the treatment assignment (this compound vs. placebo), and the primary cardiovascular endpoint.[7]

-

Signal Identification and Validation: A significant association was identified for SNPs in the ADCY9 gene, with rs1967309 being a prominent marker.[7][17] These findings were then supported by data from a smaller imaging trial, dal-PLAQUE-2.[17]

Visualizations

This compound Clinical Trial Workflow

Caption: Workflow from the broad dal-OUTCOMES trial to the targeted dal-GenE trial.

Proposed Mechanism of this compound and ADCY9 Interaction

Caption: Hypothesized interaction of this compound, CETP, and ADCY9 genotypes.

The journey of this compound from the broad-based dal-OUTCOMES trial to the genetically targeted dal-GenE trial exemplifies the growing importance of pharmacogenomics in drug development. While this compound did not ultimately demonstrate a statistically significant benefit in the dal-GenE trial's primary endpoint, the study provided valuable insights into the potential for precision medicine in cardiovascular disease. The methodologies employed, particularly the prospective genotyping and the initial GWAS that generated the hypothesis, serve as a roadmap for future investigations into gene-drug interactions in complex diseases. These trials underscore the complexity of HDL metabolism and its role in atherosclerosis, highlighting that simply raising HDL levels may not be sufficient to confer cardiovascular benefit, and that the genetic context of an individual can be a critical determinant of therapeutic response.

References

- 1. Effects of this compound in patients with a recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dalcorpharma.com [dalcorpharma.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Study design of Dal-GenE, a pharmacogenetic trial targeting reduction of cardiovascular events with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cholesteryl ester transfer protein inhibitors for dyslipidemia: focus on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. circgenetics.ahajournals.org [circgenetics.ahajournals.org]

- 8. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Role of Adenylate Cyclase 9 in the Pharmacogenomic Response to this compound: Clinical Paradigm and Molecular Mechanisms in Precision Cardiovascular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 12. Rationale and design of the dal-OUTCOMES trial: efficacy and safety of this compound in patients with recent acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Study of this compound in Patients Hospitalized for an Acute Coronary Syndrome - American College of Cardiology [acc.org]

- 14. vrn.nl [vrn.nl]

- 15. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacogenetics-guided this compound therapy after an acute coronary syndrome: the dal-GenE trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacogenomic determinants of the cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. illumina.com [illumina.com]

Standard dosage and administration of Dalcetrapib in research settings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the standard dosage, administration, and key experimental protocols for the investigational drug Dalcetrapib, a Cholesteryl Ester Transfer Protein (CETP) modulator. The information is collated from major clinical trials to guide research and development efforts.

Introduction

This compound is a modulator of Cholesteryl Ester Transfer Protein (CETP) designed to raise high-density lipoprotein cholesterol (HDL-C) levels.[1] Its clinical development has highlighted a significant pharmacogenomic interaction, where its efficacy in reducing cardiovascular events is notably influenced by the patient's genotype at the rs1967309 locus within the adenylate cyclase type 9 (ADCY9) gene.[2][3] Specifically, individuals with the AA genotype have shown a potential benefit from this compound treatment.[2]

Standard Dosage and Administration in Clinical Research

The standard dosage of this compound in pivotal Phase II and III clinical trials, such as dal-OUTCOMES and dal-GenE, has been consistent.[1][2]

Table 1: Standard Dosage and Administration of this compound

| Parameter | Details | Source(s) |

| Dosage | 600 mg | [1][2] |

| Frequency | Once daily | [2] |

| Route of Administration | Oral | [2] |

| Formulation | Film-coated tablets (e.g., two 300 mg tablets) | [4] |

| Administration with Food | Recommended to be taken with the largest meal of the day. | [4] |

| Target Population (in key trials) | Patients with a recent acute coronary syndrome (ACS). The dal-GenE trial specifically enrolled patients with the AA genotype at variant rs1967309 in the ADCY9 gene. | [2][4] |

Mechanism of Action and Signaling Pathway

This compound functions by modulating the activity of CETP, a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this transfer, this compound leads to an increase in HDL-C levels.[1]

The therapeutic effect of this compound is intricately linked to a pharmacogenomic interaction with the ADCY9 gene. In individuals with the rs1967309 AA genotype, this compound has been associated with a reduction in cardiovascular events. The proposed mechanism involves the interplay between CETP modulation and the signaling cascade regulated by adenylate cyclase 9.

Experimental Protocols

The following are detailed protocols for key assays used in the clinical evaluation of this compound. These protocols are based on standard methodologies and commercially available kits that are representative of those used in large-scale clinical trials.

Quantification of this compound in Human Plasma using HPLC-MS/MS

This protocol is adapted from a validated method for the determination of this compound and its metabolites in human plasma.[5]

Objective: To accurately quantify the concentration of this compound's active thiol metabolite in human plasma.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Human plasma samples (collected in EDTA tubes)

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled version of the analyte)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Dithiothreitol (DTT)

-

N-ethylmaleimide (NEM)

-

Ultrapure water

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 25 µL of the internal standard solution.

-

Add 25 µL of DTT solution to reduce disulfide bonds.

-